3-(4'-Fluorobenzoyl)indole
Overview
Description
3-(4’-Fluorobenzoyl)indole is an organic compound with the chemical formula C15H10FNO. It is a derivative of indole, a versatile aromatic heterocyclic compound. The presence of a fluorobenzoyl group at the third position of the indole ring imparts unique chemical and physical properties to this compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
3-(4’-Fluorobenzoyl)indole, like many indole derivatives, is known to interact with a variety of targets. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4’-Fluorobenzoyl)indole may also interact with multiple targets.
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 3-(4’-Fluorobenzoyl)indole would depend on its specific targets.
Biochemical Pathways
Indole is a key intermediate in several biochemical pathways, including the production of tryptophan and the plant hormone indole-3-acetic acid . It’s possible that 3-(4’-Fluorobenzoyl)indole could affect these or other pathways involving indole.
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that 3-(4’-Fluorobenzoyl)indole could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(4’-Fluorobenzoyl)indole involves the reaction of 4’-fluorobenzoyl fluoride with indole under alkaline conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, leading to the formation of the target compound .
Industrial Production Methods: While specific industrial production methods for 3-(4’-Fluorobenzoyl)indole are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(4’-Fluorobenzoyl)indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, due to its electron-rich nature.
Nucleophilic Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed:
Electrophilic Substitution: Products include nitro, bromo, and sulfonyl derivatives of 3-(4’-Fluorobenzoyl)indole.
Nucleophilic Substitution: Products include various substituted indoles where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
3-(4’-Fluorobenzoyl)indole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Indole: The parent compound, which lacks the fluorobenzoyl group.
3-Benzoylindole: Similar structure but without the fluorine atom.
3-(4’-Chlorobenzoyl)indole: Similar structure with a chlorine atom instead of fluorine.
Comparison:
Uniqueness: The presence of the fluorobenzoyl group in 3-(4’-Fluorobenzoyl)indole imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, compared to its non-fluorinated counterparts.
Reactivity: The fluorine atom can influence the compound’s reactivity, making it more suitable for specific chemical transformations and biological interactions.
Properties
IUPAC Name |
(4-fluorophenyl)-(1H-indol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIPMQNJODLVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441459 | |
Record name | 3-(4'-Fluorobenzoyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152807-26-6 | |
Record name | 3-(4'-Fluorobenzoyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152807-26-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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